molecular formula C23H18N2O6 B11064209 N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide

N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide

Cat. No.: B11064209
M. Wt: 418.4 g/mol
InChI Key: HNQULTARCHVZDW-UHFFFAOYSA-N
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Description

N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodioxin core, a nitrobenzamide moiety, and a methylphenyl carbonyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Core: The benzodioxin core can be synthesized through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide under basic conditions.

    Introduction of the Methylphenyl Carbonyl Group: The methylphenyl carbonyl group can be introduced via Friedel-Crafts acylation, using a methylphenyl acyl chloride and a Lewis acid catalyst.

    Attachment of the Nitrobenzamide Moiety: The nitrobenzamide moiety can be attached through a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with an amine derivative of the benzodioxin core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved scalability, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the conversion of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines, thiols, alkoxides, typically under basic or neutral conditions.

Major Products Formed

    Oxidation: Carboxylic acids, quinones.

    Reduction: Amines, hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly as an anti-tubercular agent.

    Materials Science: Its unique chemical structure allows for potential use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions, particularly those involving nitroaromatic compounds.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins essential for the survival of pathogenic organisms. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide stands out due to its unique combination of a benzodioxin core, a nitrobenzamide moiety, and a methylphenyl carbonyl group. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H18N2O6

Molecular Weight

418.4 g/mol

IUPAC Name

N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-nitrobenzamide

InChI

InChI=1S/C23H18N2O6/c1-14-5-7-15(8-6-14)22(26)18-12-20-21(31-10-9-30-20)13-19(18)24-23(27)16-3-2-4-17(11-16)25(28)29/h2-8,11-13H,9-10H2,1H3,(H,24,27)

InChI Key

HNQULTARCHVZDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])OCCO3

Origin of Product

United States

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